6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile
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Overview
Description
6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile is a heterocyclic compound with the molecular formula C8H4ClN3. It is a derivative of pyridine and pyrrole, featuring a chlorine atom at the 6th position and a cyano group at the 3rd position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyridine-3-carbonitrile with a suitable amine, followed by cyclization to form the desired pyrrolo[3,2-b]pyridine ring system . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[3,2-b]pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors for cancer treatment.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic benefits.
Chemical Biology: It serves as a probe in chemical biology to investigate cellular pathways and molecular mechanisms.
Industrial Applications: The compound is used in the synthesis of advanced materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as kinases. It acts as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy . The compound’s structure allows it to fit into the binding pocket of the target enzyme, forming hydrogen bonds and hydrophobic interactions that stabilize the inhibitor-enzyme complex .
Comparison with Similar Compounds
6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile can be compared with other similar compounds, such as:
5-chloro-1H-pyrrolo[2,3-b]pyridine: Similar structure but with the chlorine atom at the 5th position.
4-chloro-1H-pyrrolo[3,2-c]pyridine: Chlorine atom at the 4th position and different ring fusion.
7-chloro-1H-pyrrolo[2,3-c]pyridine: Chlorine atom at the 7th position with a different ring fusion.
These compounds share structural similarities but differ in the position of the chlorine atom and the fusion of the pyridine and pyrrole rings, which can influence their chemical reactivity and biological activity .
Properties
Molecular Formula |
C8H4ClN3 |
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Molecular Weight |
177.59 g/mol |
IUPAC Name |
6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H4ClN3/c9-6-1-7-8(12-4-6)5(2-10)3-11-7/h1,3-4,11H |
InChI Key |
OMUFGKKHQDNXCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1NC=C2C#N)Cl |
Origin of Product |
United States |
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